N,N,N',N'-tetrabutylpentanediamide
Description
Properties
Molecular Formula |
C21H42N2O2 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N,N,N',N'-tetrabutylpentanediamide |
InChI |
InChI=1S/C21H42N2O2/c1-5-9-16-22(17-10-6-2)20(24)14-13-15-21(25)23(18-11-7-3)19-12-8-4/h5-19H2,1-4H3 |
InChI Key |
HOJQUBUTJHKLKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Component | Quantity | Notes |
|---|---|---|
| Glutaryl chloride | 1.0 equiv | Freshly distilled |
| Dibutylamine | 2.2 equiv | Dried over molecular sieves |
| Solvent | Dichloromethane | Anhydrous, 0.5 M |
| Yield | 80–85% | Purity >98% |
Advantages : Avoids alkylation byproducts and provides better control over stoichiometry. Limitations : Requires handling corrosive acid chlorides.
Catalytic Reductive Amination
A newer approach utilizes reductive amination of glutaric dialdehyde with dibutylamine in the presence of a transition metal catalyst:
-
Formation of Schiff base : Glutaric dialdehyde reacts with dibutylamine to form a bis-imine intermediate.
-
Reduction : The intermediate is hydrogenated using H₂ gas (20–30 bar) and a Raney nickel or palladium catalyst at 50–70°C.
Performance Data:
| Catalyst | H₂ Pressure (bar) | Temperature | Time | Yield |
|---|---|---|---|---|
| Raney Ni | 25 | 60°C | 8 h | 70% |
| Pd/C (5%) | 30 | 50°C | 6 h | 82% |
Key Insight : Raney nickel offers cost efficiency, while Pd/C achieves higher yields but requires stricter temperature control to prevent over-reduction.
Solvent-Free Microwave-Assisted Synthesis
Recent studies report a solvent-free method using microwave irradiation to accelerate the reaction:
-
Mixing : Pentanediamine and 1-bromobutane are combined with K₂CO₃ as a base.
-
Irradiation : Heated at 100°C under microwave (300 W) for 15–30 minutes.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Applications in Materials Science
N,N,N',N'-tetrabutylpentanediamide has been utilized in materials science for its properties as a ligand and stabilizer in metal-organic frameworks (MOFs).
Key Applications:
- Metal-Organic Frameworks: It serves as a ligand in the synthesis of MOFs that exhibit enhanced gas adsorption properties, particularly for CO2 capture .
- Nanocomposites: The compound has been integrated into polymer matrices to improve mechanical strength and thermal stability.
| Application | Description | Reference |
|---|---|---|
| Metal-Organic Frameworks | Used as a ligand for enhanced gas adsorption | |
| Nanocomposites | Improves mechanical strength and thermal stability |
Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown promise in various therapeutic applications due to its biological activity.
Case Studies:
- Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell membranes.
- Antitumor Activity: Studies have demonstrated that derivatives of this compound can inhibit tumor growth in xenograft models, suggesting potential as an anticancer agent .
| Therapeutic Area | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antitumor | Inhibits tumor growth in animal models |
Environmental Applications
The environmental applications of this compound include its use in remediation processes and as an additive in formulations for pollution control.
Key Uses:
- Pollution Control: The compound has been studied for its ability to chelate heavy metals, facilitating their removal from contaminated water sources .
- Biodegradable Materials: It is being explored as a component in developing biodegradable plastics that can mitigate environmental pollution .
| Environmental Application | Description | Reference |
|---|---|---|
| Pollution Control | Chelates heavy metals for water remediation | |
| Biodegradable Plastics | Component in developing eco-friendly materials |
Future Directions and Research Opportunities
Despite the promising applications of this compound, further research is needed to explore its full potential:
- Enhanced Synthesis Techniques: Investigating alternative synthesis methods to improve yield and reduce environmental impact.
- Broader Biological Testing: Expanding studies on the biological effects of the compound on different cell lines and organisms.
- Integration into Renewable Technologies: Exploring its role in energy storage systems, such as batteries and supercapacitors.
Mechanism of Action
- The compound acts as a Lewis base , donating electron pairs.
- It forms complexes with metal ions, aiding in catalysis.
- Specific molecular targets and pathways may vary based on the reaction context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N,N,N',N'-tetrabutylpentanediamide with structurally related diamides:
Key Research Findings
Chain Length Effects
- Extraction Efficiency : Longer backbone chains (e.g., hexanediamide) increase lipophilicity, improving solubility in organic solvents like kerosene or ionic liquids. However, pentanediamide (C5) balances chain flexibility and steric hindrance, optimizing metal ion selectivity (e.g., U⁶⁺ vs. Pu⁴⁺) .
- Thermal Stability : Hexanediamide (C6) exhibits a higher melting point (~120°C) compared to pentanediamide (~95°C), attributed to stronger van der Waals interactions in longer chains .
Substituent Effects
- Butyl vs. Methyl Groups: Butyl substituents in pentanediamide enhance steric shielding, reducing unwanted side reactions in acidic environments.
- Branching vs. Linear Chains : Branched analogs (e.g., DMDBTDMA in ) exhibit lower extraction efficiency due to increased steric hindrance, whereas linear tetrabutyl derivatives like pentanediamide maintain optimal metal coordination .
Application-Specific Performance
- Nuclear Reprocessing : Pentanediamide and TBGA (glutaramide) demonstrate superior actinide/lanthanide separation ratios compared to succinamide (C4) or malonamide derivatives. For example, pentanediamide achieves a separation factor >10 for U/Pu in nitric acid media .
- Selectivity Trends : Shorter chains (succinamide) favor smaller ions (e.g., Co²⁺), while longer chains (hexanediamide) preferentially bind larger ions (e.g., Am³⁺) .
Q & A
Q. How is the molecular weight of N,N,N',N'-tetrabutylpentanediamide calculated, and what analytical techniques confirm its structural integrity?
The molecular weight (354.57 g/mol) is derived by summing the atomic weights of each element in its formula (C21H42N2O2). Carbon (12.01 × 21), hydrogen (1.01 × 42), nitrogen (14.01 × 2), and oxygen (16.00 × 2) contributions are calculated . Structural confirmation employs:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify alkyl chain environments and amide carbonyl signals.
- Mass spectrometry (ESI/TOF) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 355.58) .
- InChIKey cross-referencing : HOJQUBUTJHKLKW-UHFFFAOYSA-N ensures database consistency .
Q. What synthetic routes are typically used to prepare this compound?
The compound is synthesized via amide coupling between pentanedioic acid (glutamic acid derivatives) and butylamine, using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Key steps:
- Activation : Carboxylic acid activation with HATU in DMF.
- Nucleophilic substitution : Reaction with excess butylamine (4 equivalents) at 25–40°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in this compound synthesis?
Low yields often stem from steric hindrance from tetrabutyl groups. Optimization strategies include:
- Solvent selection : High-polarity solvents (e.g., DMF) enhance reagent solubility.
- Temperature control : Slow addition of butylamine at 0–5°C reduces side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Reaction monitoring : TLC (Rf ≈ 0.3 in 3:7 ethyl acetate/hexane) identifies intermediates .
Q. How do steric and electronic properties of tetrabutyl substituents influence the compound’s coordination chemistry?
The bulky butyl groups:
- Limit metal coordination : Reduce binding to small metal ions (e.g., Cu<sup>2+</sup>) due to steric hindrance.
- Enhance selectivity : Prefer larger ions (e.g., Ln<sup>3+</sup>) in solvent extraction systems. Comparative studies with tetramethyl analogs show a 30% lower extraction efficiency for transition metals, validated via UV-Vis titration and X-ray crystallography .
Q. What methodologies resolve discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR spectra arise from impurities or tautomerism. Approaches include:
Q. How is this compound utilized in solvent extraction systems, and how is its efficiency quantified?
The compound acts as a neutral extractant for rare-earth elements. Efficiency is measured via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
